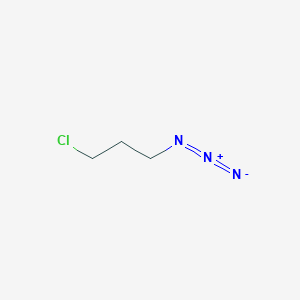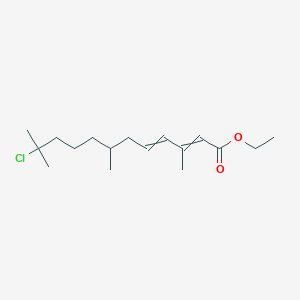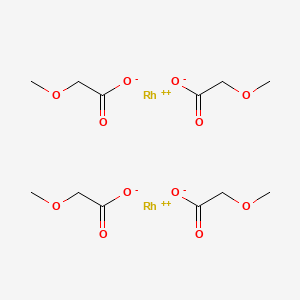
Rhodium, tetrakis(mu-methoxyacetato)di-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhodium, tetrakis(mu-methoxyacetato)di- is a coordination compound featuring rhodium atoms bridged by methoxyacetate ligands. This compound is part of a broader class of dirhodium(II) complexes, which are known for their unique chemical properties and applications in various fields, including catalysis and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Rhodium, tetrakis(mu-methoxyacetato)di- typically involves the reaction of rhodium(III) chloride with methoxyacetic acid in the presence of a base. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods: This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Rhodium, tetrakis(mu-methoxyacetato)di- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions often involve the use of other carboxylic acids or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodium(III) species, while substitution reactions can produce a variety of rhodium complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Rhodium, tetrakis(mu-methoxyacetato)di- has several scientific research applications:
Wirkmechanismus
The mechanism of action of Rhodium, tetrakis(mu-methoxyacetato)di- involves its interaction with biological macromolecules. The compound can bind to DNA and proteins, inhibiting their function and leading to cell death. This is particularly relevant in its anticancer activity, where it induces apoptosis in cancer cells by disrupting DNA synthesis and repair .
Vergleich Mit ähnlichen Verbindungen
Rhodium(II) acetate: Another dirhodium(II) complex with acetate ligands.
Rhodium(II) propionate: Similar structure but with propionate ligands.
Rhodium(II) butyrate: Contains butyrate ligands instead of methoxyacetate.
Uniqueness: Rhodium, tetrakis(mu-methoxyacetato)di- is unique due to its specific ligand environment, which imparts distinct chemical reactivity and biological activity. Compared to other dirhodium(II) complexes, it exhibits different cytotoxicity profiles and catalytic properties, making it valuable for specialized applications .
Eigenschaften
CAS-Nummer |
59188-11-3 |
|---|---|
Molekularformel |
C12H20O12Rh2 |
Molekulargewicht |
562.09 g/mol |
IUPAC-Name |
2-methoxyacetate;rhodium(2+) |
InChI |
InChI=1S/4C3H6O3.2Rh/c4*1-6-2-3(4)5;;/h4*2H2,1H3,(H,4,5);;/q;;;;2*+2/p-4 |
InChI-Schlüssel |
NVZJEUZBEPMNOY-UHFFFAOYSA-J |
Kanonische SMILES |
COCC(=O)[O-].COCC(=O)[O-].COCC(=O)[O-].COCC(=O)[O-].[Rh+2].[Rh+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



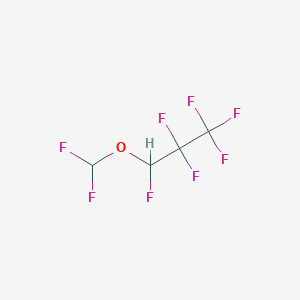
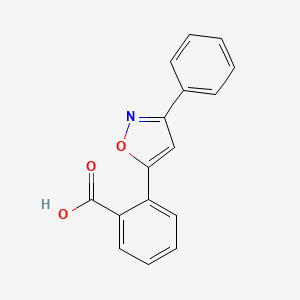
![3-(Furan-2-yl)-1-{2-[(oxiran-2-yl)methoxy]phenyl}prop-2-en-1-one](/img/structure/B14619092.png)
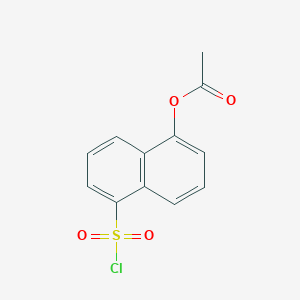
![Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 1,4-dimethyl](/img/structure/B14619099.png)

![Acetonitrile, [[2-(4-morpholinyl)-2-cyclohexen-1-yl]sulfonyl]-](/img/structure/B14619121.png)
![N-[(1H-Indol-3-yl)acetyl]-L-serine](/img/structure/B14619134.png)
![Methanone, (4-chlorophenyl)[5-(4-nitrophenyl)-2-furanyl]-](/img/structure/B14619140.png)
![1H-Pyrrolo[2,3-f]isoquinoline, 8,9-dihydro-6-methyl-](/img/structure/B14619142.png)
